molecular formula C15H25NO4 B1454621 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate CAS No. 441774-09-0

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate

Cat. No.: B1454621
CAS No.: 441774-09-0
M. Wt: 283.36 g/mol
InChI Key: HVGRWPOAYYRINC-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H25NO4 . It is used in the field of chemistry, specifically in the creation of heterocyclic building blocks .


Synthesis Analysis

The synthesis of this compound involves several stages. In one method, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is combined with lithium diisopropyl amide in tetrahydrofuran at -70 to -60℃ for 1 hour. This is followed by the addition of allyl bromide in tetrahydrofuran at -60 to 20℃ . Another method involves the use of potassium hexamethylsilazane in tetrahydrofuran at -80 to -20℃ for 5.5 hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of lithium diisopropyl amide or potassium hexamethylsilazane, and allyl bromide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Syntheses : 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate derivatives are utilized in stereoselective syntheses. For example, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can react to form tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are important in stereoselective organic synthesis (Boev et al., 2015).

  • Intermediate in Synthesis of Novel Inhibitors : It acts as an intermediate in the synthesis of novel inhibitors like the protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process includes several steps starting from 4-methylpyridinium and involves various chemical reactions, highlighting its utility in complex organic syntheses (Chen Xin-zhi, 2011).

  • New Chiral Auxiliary : This compound is used in the synthesis of new chiral auxiliaries. These auxiliaries are crucial for achieving stereoselectivity in organic synthesis, making them valuable for the creation of enantiomerically pure compounds (Studer et al., 1995).

  • Synthesis of Piperidine Derivatives : It is also involved in the synthesis of various piperidine derivatives. These derivatives are promising synthons for the preparation of diverse piperidine compounds, which have numerous applications in medicinal and synthetic chemistry (Moskalenko & Boev, 2014).

  • Synthesis of Schiff Base Compounds : Utilized in the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. Schiff bases have various applications, including their use in analytical chemistry and coordination compounds (Çolak et al., 2021).

  • Development of Weak Nucleophilic Bases : Analogous compounds like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which resemble the tert-butyl group, serve as weak nucleophilic bases in organic syntheses. This demonstrates the compound's potential in developing bases for various synthetic applications (Balaban et al., 2004).

  • Synthesis of Bicyclic Systems : Involved in the formation of bicyclic systems like N-Boc piperidine derivatives fused with oxygen heterocycles. These systems are significant in the development of novel organic compounds with potential pharmacological applications (Moskalenko & Boev, 2014).

  • Intermediate for Anticancer Drugs : Acts as an important intermediate for small molecule anticancer drugs. Its role in the synthesis of these drugs highlights its significance in pharmaceutical research and drug development (Zhang et al., 2018).

Safety and Hazards

The specific safety and hazard information for 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is not available in the search results .

Biochemical Analysis

Cellular Effects

1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in research .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRWPOAYYRINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680972
Record name 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441774-09-0
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441774-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −78° C. solution of N-Boc-4-piperidinecarboxylic acid methyl ester (5.70 g, 23.4 mmol) in THF (80 mL) was added potassium hexamethyldisilazide (0.5 M in toluene, 70.2 mL, 35.1 mmol). After 2 h allyl bromide (6.69 mL, 77.3 mmol) was added, the reaction stirred at this temperature for 0.5 h, then warmed to 0° C. After 3 h the reaction was quenched by the addition of saturated aqueous ammonium chloride and extracted with dichloromethane (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of 0 to 8% methanol:dichloromethane to give the title compound (6.0 g). MS: m/z=284.2 (M+1).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
70.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.69 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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